N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-13(2)26-17-5-3-4-16(10-17)19(24)23-20-22-18(12-25-20)15-8-6-14(11-21)7-9-15/h3-10,12-13H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQVMEZRPWAHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the thiazole intermediate.
Attachment of the Isopropylthio Group: The isopropylthio group can be attached via a thiolation reaction, where an isopropylthiol reacts with the benzamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. The compound N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies on similar compounds have demonstrated significant cytotoxicity against breast cancer cell lines . Molecular docking studies can elucidate the binding interactions of these compounds with cancer-related targets .
Enzyme Inhibition
Compounds containing thiazole structures have been explored as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s . The ability to inhibit this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive functions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Example Synthesis Pathway
-
Formation of Thiazole Ring:
- React appropriate thioketones with aldehydes or ketones to form thiazole derivatives.
-
Benzamide Formation:
- Coupling reactions between thiazole derivatives and isopropylthiobenzoyl chloride lead to the formation of the final product.
-
Characterization:
- Use NMR and IR spectroscopy to confirm the structure.
Case Study 1: Antimicrobial Efficacy
A study examining derivatives similar to this compound found that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria . The results indicated a potential for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Activity
In vitro studies on related thiazole compounds demonstrated significant inhibition of cell proliferation in human breast cancer cells. The most active compounds were identified through SRB assays, which measure cellular viability post-treatment . These findings support further exploration of the cyanophenyl-thiazole motif in anticancer drug design.
Mechanism of Action
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and cyanophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 4-cyanophenyl group contrasts with 4d’s pyridinyl and dichlorobenzamide groups.
- Lipophilicity: The isopropylthio group in the target compound likely increases lipophilicity relative to 7a’s ethyl group or 4d’s polar morpholinomethyl substituent. This could enhance membrane permeability but may reduce aqueous solubility .
- Spectral Signatures : The SCH(CH3)2 protons in the target compound resonate at ~3.2 ppm, distinct from 7a’s ethyl group (1.3–4.2 ppm) and 4d’s morpholine protons (3.4–3.7 ppm) .
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C20H17N3OS2
- Molecular Weight : 379.5 g/mol
- IUPAC Name : N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(propan-2-ylthio)benzamide
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cancer progression and microbial resistance. Research indicates that it may inhibit key signaling pathways, such as the Wnt/β-catenin pathway, which is crucial in colorectal cancer development.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound significantly reduces the proliferation of cancer cell lines, including SW480 and HCT116, with IC50 values reported at 2 μM and 0.12 μM, respectively .
- Mechanisms of Action : The compound's mechanism involves the inhibition of β-catenin-mediated transcriptional activity, leading to decreased expression of proliferation markers such as Ki67 in xenograft models .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- In Vitro Studies : Research has indicated that derivatives of thiazole compounds exhibit potent antifungal activities against various strains. For instance, related thiazole derivatives have demonstrated efficacy against Candida species and other pathogens .
- Case Study : A study focusing on thiazole derivatives showed that modifications similar to those in this compound resulted in enhanced antimicrobial properties compared to standard treatments .
Data Table: Biological Activities
Q & A
Advanced Research Question
- Prodrug design : Esterification of carboxyl groups improves oral bioavailability (e.g., ethyl ester derivatives show 3× higher plasma exposure in rodent models) .
- Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring reduces CYP450-mediated oxidation .
- Formulation : Nanoemulsions or liposomal encapsulation enhance solubility; PEGylation extends half-life in circulation .
What mechanisms underlie its antiviral/anticancer effects?
Advanced Research Question
- Antiviral : Upregulation of APOBEC3G promotes guanine-to-adenine hypermutation in viral genomes, as demonstrated via next-gen sequencing of HBV DNA from treated hepatocytes .
- Anticancer : Inhibition of Ran-binding protein 2 (Ranbp2) disrupts nuclear transport, inducing G1/S cell cycle arrest in breast cancer models . Proteomics (e.g., SILAC) identifies downstream targets like p53 and survivin .
How is toxicity assessed in preclinical development?
Advanced Research Question
- In vitro : Cytotoxicity assays (MTT, LDH release) on primary human hepatocytes or cardiomyocytes (hERG inhibition screening) .
- In vivo : Rodent studies monitor liver/kidney function (ALT, creatinine) and hematological parameters. Histopathology identifies off-target effects (e.g., thyroid hyperplasia in analogs with iodine substituents) .
- Genotoxicity : Ames test for mutagenicity; COMET assay for DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
